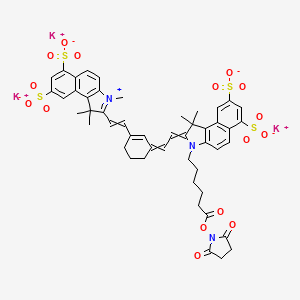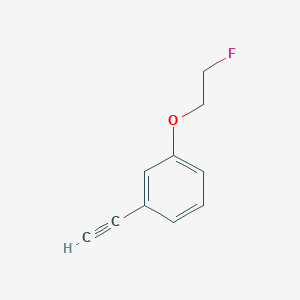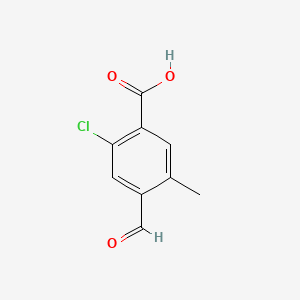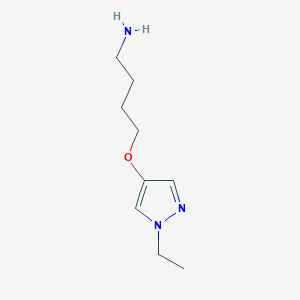
Thalidomide-O-acetamido-PEG1-C2-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-O-acetamido-PEG1-C2-acid is a synthetic compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the field of targeted protein degradation, particularly in the development of PROTAC (Proteolysis Targeting Chimeras) technology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-PEG1-C2-acid involves multiple steps, starting with the modification of thalidomide to introduce an acetamido group. This is followed by the attachment of a PEG linker to the modified thalidomide. The final product is obtained through a series of purification steps to ensure high purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-O-acetamido-PEG1-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for different applications in scientific research .
Wissenschaftliche Forschungsanwendungen
Thalidomide-O-acetamido-PEG1-C2-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of protein-protein interactions and cellular pathways.
Medicine: Utilized in the development of targeted therapies for various diseases.
Industry: Applied in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of Thalidomide-O-acetamido-PEG1-C2-acid involves its role as a ligand for cereblon, a protein that is part of the E3 ubiquitin ligase complex. By binding to cereblon, the compound facilitates the ubiquitination and subsequent degradation of target proteins. This process is crucial for the regulation of various cellular pathways and has significant implications for the development of targeted therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2: Another cereblon ligand-linker conjugate used in PROTAC technology.
Thalidomide-O-PEG1-C2-acid: A similar compound with slight variations in the linker structure.
Uniqueness
Thalidomide-O-acetamido-PEG1-C2-acid is unique due to its specific structure, which allows for efficient binding to cereblon and effective degradation of target proteins. This makes it a valuable tool in the development of targeted therapies and the study of cellular pathways .
Eigenschaften
Molekularformel |
C20H21N3O9 |
|---|---|
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
3-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H21N3O9/c24-14-5-4-12(18(28)22-14)23-19(29)11-2-1-3-13(17(11)20(23)30)32-10-15(25)21-7-9-31-8-6-16(26)27/h1-3,12H,4-10H2,(H,21,25)(H,26,27)(H,22,24,28) |
InChI-Schlüssel |
MZFQNXDMXWPQBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




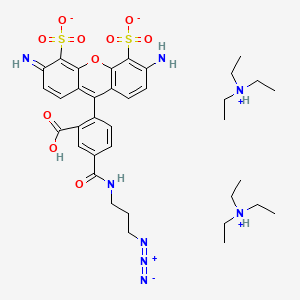

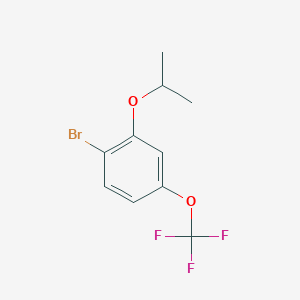
![1-[2-(Dimethylamino)cyclohexyl]-3-(2,3,4,5,6-pentafluorophenyl)thiourea](/img/structure/B14764215.png)
![2-Chloro-7-methyl-4-(pyrimidin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764230.png)
